molecular formula C6H13NO2Se B12550938 3-(Propylseleno)alanine CAS No. 176178-16-8

3-(Propylseleno)alanine

Cat. No.: B12550938
CAS No.: 176178-16-8
M. Wt: 210.14 g/mol
InChI Key: WHMLECIOVIMZLK-YFKPBYRVSA-N
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Description

3-(Propylseleno)alanine is a selenium-containing amino acid derivative. Selenium is an essential trace element known for its role in various biological processes, including antioxidant defense and thyroid hormone metabolism. The incorporation of selenium into amino acids like this compound can enhance their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylseleno)alanine typically involves the introduction of a propylseleno group into the alanine structure. One common method is the nucleophilic substitution reaction where a propylseleno group is introduced to the alanine molecule. This can be achieved by reacting alanine with propylselenol in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be designed to incorporate selenium into amino acids during their metabolic processes, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 3-(Propylseleno)alanine can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The propylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the selenium atom.

    Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted alanine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Propylseleno)alanine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of selenium-containing peptides and proteins.

    Biology: Studied for its role in antioxidant defense mechanisms and its potential to modulate cellular redox states.

    Medicine: Investigated for its potential therapeutic applications, including its role in cancer prevention and treatment due to its antioxidant properties.

    Industry: Used in the development of selenium-enriched dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of 3-(Propylseleno)alanine involves its incorporation into proteins and enzymes, where it can modulate their activity. The selenium atom in the compound can participate in redox reactions, helping to protect cells from oxidative damage. Additionally, it can influence the activity of selenoproteins, which play crucial roles in various biological processes.

Comparison with Similar Compounds

    Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in research.

Comparison:

    Uniqueness: 3-(Propylseleno)alanine is unique due to the presence of the propylseleno group, which can impart different chemical and biological properties compared to selenocysteine and selenomethionine.

    Applications: While selenocysteine and selenomethionine are primarily studied for their roles in selenoproteins and as dietary supplements, this compound’s unique structure allows for diverse applications in synthetic chemistry and potential therapeutic uses.

Properties

CAS No.

176178-16-8

Molecular Formula

C6H13NO2Se

Molecular Weight

210.14 g/mol

IUPAC Name

(2R)-2-amino-3-propylselanylpropanoic acid

InChI

InChI=1S/C6H13NO2Se/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

WHMLECIOVIMZLK-YFKPBYRVSA-N

Isomeric SMILES

CCC[Se]C[C@@H](C(=O)O)N

Canonical SMILES

CCC[Se]CC(C(=O)O)N

Origin of Product

United States

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